molecular formula C25H26ClN3O5S B563524 5-Chloro Bifeprunox Mesylate CAS No. 1217042-05-1

5-Chloro Bifeprunox Mesylate

Número de catálogo: B563524
Número CAS: 1217042-05-1
Peso molecular: 516.009
Clave InChI: GZUPEWPMZPFBNP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Chloro Bifeprunox Mesylate is a chemical compound known for its role as an atypical antipsychotic agent. It is an agonist of the serotonin 5-hydroxytryptamine receptor 1A and exhibits partial agonism at dopamine D2 receptors. This compound is primarily investigated for its potential therapeutic applications in treating schizophrenia, psychosis, and Parkinson’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro Bifeprunox Mesylate typically involves multiple steps, starting with the preparation of the core structure, followed by chlorination and mesylation. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro Bifeprunox Mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

5-Chloro Bifeprunox Mesylate has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 5-Chloro Bifeprunox Mesylate involves its interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 receptors, which helps stabilize dopamine activity in the brain. Additionally, it is an agonist at serotonin 5-hydroxytryptamine receptor 1A, which may contribute to its efficacy in reducing negative symptoms of schizophrenia and minimizing extrapyramidal symptoms .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its specific receptor binding profile and its potential to reduce side effects commonly associated with other antipsychotic agents, such as weight gain and hyperprolactinemia .

Actividad Biológica

5-Chloro Bifeprunox Mesylate is a chemical compound categorized as an atypical antipsychotic agent. It is derived from Bifeprunox, which has been extensively studied for its pharmacological properties. This article explores the biological activity of this compound, focusing on its receptor interactions, therapeutic applications, and relevant research findings.

  • Molecular Formula : C25_{25}H26_{26}ClN3_3O5_5S
  • Molecular Weight : 516.01 g/mol
  • CAS Number : 1217042-05-1

This compound primarily acts as an agonist at the serotonin 5-HT1A receptor , which plays a crucial role in modulating mood and anxiety. Additionally, it exhibits partial agonist activity at the dopamine D2 receptors , which is significant for its therapeutic effects in treating schizophrenia and other psychotic disorders. The dual action on these receptors helps stabilize neurotransmitter systems, potentially reducing side effects commonly associated with traditional antipsychotics, such as extrapyramidal symptoms and catalepsy .

Receptor Interactions

The compound's interaction with neurotransmitter systems is pivotal in its biological activity:

  • Serotonin 5-HT1A Receptor : Activation of this receptor is linked to anxiolytic effects and mood regulation. Research indicates that this compound may enhance the efficacy of other antipsychotic medications by modulating serotonin pathways.
  • Dopamine D2 Receptor : As a partial agonist, it helps balance dopamine levels in the brain, which is essential for managing symptoms of schizophrenia. The compound's ability to mitigate hyperactivity associated with excessive dopamine can lead to improved patient outcomes .

Therapeutic Applications

This compound is primarily investigated for its potential use in:

  • Schizophrenia : Its receptor profile allows for effective management of both positive and negative symptoms while minimizing side effects.
  • Psychosis and Parkinson’s Disease : The compound's pharmacological properties make it a candidate for further exploration in these areas due to its ability to modulate dopaminergic activity without significant adverse effects.

Research Findings

Several studies have assessed the biological activity of this compound:

Study FocusFindings
Receptor Binding AffinityDemonstrated high affinity for serotonin 5-HT1A receptors and moderate affinity for dopamine D2 receptors .
Catalepsy ReductionShowed reduced cataleptogenic potential compared to traditional antipsychotics, indicating a favorable side effect profile.
Efficacy in Animal ModelsIn rodent models, administration resulted in significant reductions in hyperactivity and improvements in behavioral symptoms associated with psychosis .

Case Studies

Research highlights specific instances where this compound has been evaluated:

  • Animal Model Study : A study involving mice indicated that doses ranging from 64 to 250 µg/kg significantly reduced spontaneous locomotor activity, suggesting its potential effectiveness in controlling psychotic symptoms .
  • Comparative Analysis : In comparative studies with other antipsychotics, this compound exhibited superior efficacy in reducing side effects like catalepsy while maintaining therapeutic efficacy against schizophrenia symptoms .

Propiedades

IUPAC Name

5-chloro-7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2.CH4O3S/c25-20-14-21-23(30-24(29)26-21)22(15-20)28-11-9-27(10-12-28)16-17-5-4-8-19(13-17)18-6-2-1-3-7-18;1-5(2,3)4/h1-8,13-15H,9-12,16H2,(H,26,29);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUPEWPMZPFBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC(=CC5=C4OC(=O)N5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724516
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-5-chloro-1,3-benzoxazol-2(3H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217042-05-1
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-5-chloro-1,3-benzoxazol-2(3H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.